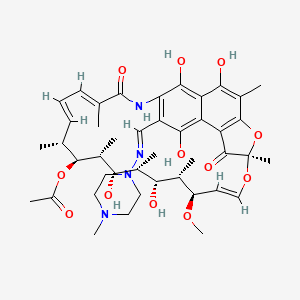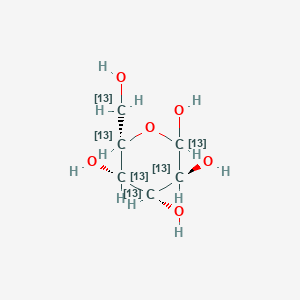
25-Deacetyl-21-Acetyl Rifampicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
25-Deacetyl-21-Acetyl Rifampicin is a derivative of rifampicin, a well-known antibiotic used primarily in the treatment of tuberculosis. This compound is characterized by the removal of an acetyl group at the 25th position and the addition of an acetyl group at the 21st position of the rifampicin molecule. The molecular formula of this compound is C43H58N4O12, and it has a molecular weight of 822.94 g/mol .
Mecanismo De Acción
Target of Action
25-Deacetyl-21-Acetyl Rifampicin is a partly active metabolite of Rifampicin . Rifampicin is a first-line anti-TB drug . The primary target of Rifampicin is the microbial DNA-dependent RNA polymerase (RNAP) . This enzyme plays a crucial role in the transcription process, which is essential for the survival and multiplication of the bacteria.
Mode of Action
Rifampicin, and by extension this compound, works by inhibiting the microbial DNA-dependent RNA polymerase . This inhibition disrupts the transcription process, preventing the bacteria from synthesizing RNA and proteins, which are necessary for their growth and replication .
Biochemical Pathways
It is known that the compound interferes with the transcription process by inhibiting the microbial dna-dependent rna polymerase . This disruption in the transcription process affects various downstream biochemical pathways, leading to the death of the bacteria.
Pharmacokinetics
The pharmacokinetics of this compound have been studied in healthy Asian adults . The apparent clearance of this compound was estimated at 95.8 L/h for 70 kg adults . The compound’s pharmacokinetic data were best described by a two-compartment model linked to the Rifampicin model .
Result of Action
The inhibition of the microbial DNA-dependent RNA polymerase by this compound leads to the disruption of the transcription process . This disruption prevents the bacteria from synthesizing RNA and proteins, which are necessary for their growth and replication . As a result, the bacteria cannot multiply, leading to a decrease in the bacterial population and eventually their death.
Análisis Bioquímico
Biochemical Properties
25-Deacetyl-21-Acetyl Rifampicin interacts with various enzymes and proteins in biochemical reactions. It is primarily metabolized to 25-desacetyl rifampicin, which is partly active, via deacetylation by esterases or unidentified enzymes present in microsomal cells . It is also a substrate of the drug efflux pump P-glycoprotein, which is encoded by the ABCB1 gene .
Cellular Effects
It is known that Rifampicin, the parent compound, has significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that Rifampicin exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that Rifampicin, the parent compound, has significant temporal effects, including changes in its effects over time, its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that Rifampicin, the parent compound, has significant dosage effects, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized to 25-desacetyl rifampicin, which is partly active, via deacetylation by esterases or unidentified enzymes present in microsomal cells .
Transport and Distribution
It is known that Rifampicin, the parent compound, is widely distributed in body tissues and fluids because of its high lipid solubility .
Subcellular Localization
It is known that Rifampicin, the parent compound, penetrates tissues and cells to a substantial degree, making it particularly effective against intracellular organisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 25-Deacetyl-21-Acetyl Rifampicin typically involves the modification of rifampicin through specific chemical reactions. One common method is the acetylation of 25-Deacetyl Rifampicin at the 21st position. This process can be carried out using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow synthesis methods have been explored to improve efficiency and reduce costs. These methods involve the use of microreactors to carry out the acetylation reactions in a controlled manner, resulting in higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
25-Deacetyl-21-Acetyl Rifampicin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
25-Deacetyl-21-Acetyl Rifampicin has several scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
Rifampicin: The parent compound, widely used as an antibiotic.
25-Deacetyl Rifampicin: A derivative with the acetyl group removed at the 25th position.
21-Acetyl Rifampicin: A derivative with an acetyl group added at the 21st position.
Uniqueness
25-Deacetyl-21-Acetyl Rifampicin is unique due to its specific structural modifications, which can result in different pharmacokinetic and pharmacodynamic properties compared to other rifampicin derivatives. These modifications can potentially enhance its efficacy and reduce side effects, making it a valuable compound for further research and development .
Propiedades
IUPAC Name |
[(7R,9E,11R,12S,13R,14R,15S,16R,17S,18R,19E,21E)-2,13,15,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-17-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)34(49)24(4)35(50)25(5)39(21)58-27(7)48/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13+,44-20+/t21-,23-,24-,25-,29-,34+,35+,39+,43-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPRCJHFVWRAND-GKFDBJHDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1OC(=O)C)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@@](O4)(O/C=C/[C@H]([C@H]([C@@H]([C@H]([C@@H]([C@H]([C@H]1OC(=O)C)C)O)C)O)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C)\C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H58N4O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
822.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B1146324.png)

